

3-Formyl-5-(trifluoromethyl)phenylboronic acid molecular weight

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Compound of Interest

Compound Name: 3-Formyl-5-(trifluoromethyl)phenylboronic acid

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An In-Depth Technical Guide to **3-Formyl-5-(trifluoromethyl)phenylboronic Acid**: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **3-Formyl-5-(trifluoromethyl)phenylboronic acid**, a key building block in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and purification, and detail methods for its analytical characterization. The core of this guide focuses on its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. The strategic importance of its unique trifunctional architecture—the reactive boronic acid, the versatile formyl handle, and the drug-like trifluoromethyl group—is discussed with an emphasis on rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Introduction: A Strategically Designed Building Block

In the landscape of medicinal chemistry, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation.^[1] **3-Formyl-5-(trifluoromethyl)phenylboronic acid** (Figure 1) is a prime example of a strategically functionalized reagent designed for multi-stage, diversity-oriented synthesis.

Its structure is no accident; each functional group serves a distinct and synergistic purpose:

- The Boronic Acid Moiety [-B(OH)₂]: This is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures common in pharmacologically active molecules.^{[2][3]}
- The Trifluoromethyl Group [-CF₃]: The inclusion of a trifluoromethyl group is a well-established strategy in drug design. This strongly electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.^{[4][5]}
- The Formyl Group [-CHO]: The aldehyde acts as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups through reactions such as reductive amination, Wittig reactions, or oxidation, allowing for subsequent derivatization and scaffold elaboration.^[4]

This guide will explore the practical aspects of using this reagent, from its synthesis to its application, providing the foundational knowledge required for its successful implementation in a research and development setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is critical for its effective use and safe handling. The key data for **3-Formyl-5-(trifluoromethyl)phenylboronic acid** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	217.94 g/mol	[6]
Molecular Formula	C ₈ H ₆ BF ₃ O ₃	[6]
CAS Number	1451393-24-0	[6]
Appearance	White to off-white solid	[6]
Purity	Typically ≥95%	[6]
Storage Conditions	Store at 2-8°C under an inert atmosphere	
Safety Signal Word	Warning	
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Codes	P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	

Synthesis and Purification Protocol

While commercially available, an in-house synthesis may be required for large-scale campaigns or custom isotopic labeling. A common and reliable route to arylboronic acids is through the borylation of a Grignard reagent formed from the corresponding aryl halide.

Causality Behind the Method: This pathway is chosen for its high efficiency and functional group tolerance under controlled conditions. The starting material, 3-bromo-5-(trifluoromethyl)benzaldehyde, is commercially available. The formation of the Grignard reagent is a classic method for generating a potent aryl nucleophile. Trapping this nucleophile with a

borate ester, which is highly electrophilic at the boron center, followed by acidic workup, reliably yields the desired boronic acid. Low temperatures are crucial to prevent side reactions of the highly reactive Grignard reagent.

Step-by-Step Synthesis Protocol

- Preparation (Inert Atmosphere): Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
- Grignard Reagent Formation:
 - Add magnesium turnings (1.2 eq.) to the flask.
 - Add a small crystal of iodine to activate the magnesium surface.
 - In the dropping funnel, prepare a solution of 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous tetrahydrofuran (THF).
 - Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
 - Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the reaction mixture to -78°C using a dry ice/acetone bath.
 - Add a solution of trimethyl borate (1.5 eq.) in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60°C .
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Workup and Isolation:
 - Cool the mixture in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1 hour.
 - Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Purification:
 - The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if significant impurities are present.

Core Application: The Suzuki-Miyaura Cross-Coupling

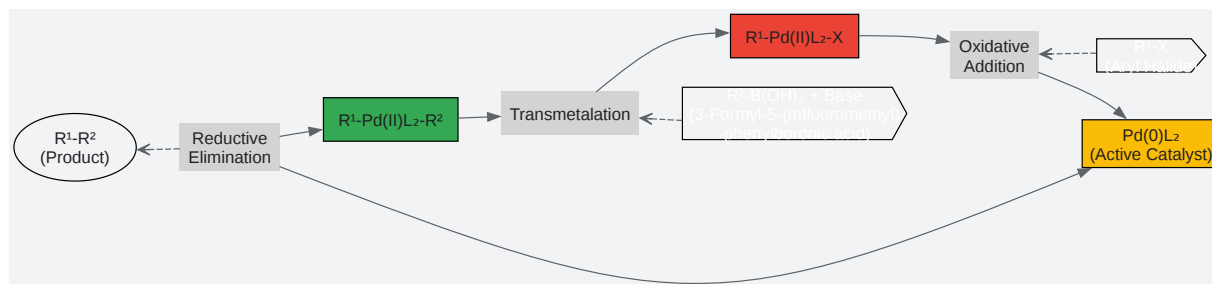
The premier application of **3-Formyl-5-(trifluoromethyl)phenylboronic acid** is its use in the Suzuki-Miyaura cross-coupling reaction to form a $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bond. This reaction is one of the most powerful tools in modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners.^[7]^[8]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.^[2]^[3]^[9] The key steps are:

- Oxidative Addition: The active $\text{Pd}(0)$ catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, $\text{R}^1\text{-X}$), forming a $\text{Pd}(\text{II})$ complex.
- Transmetalation: The boronic acid is activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species. This species then transfers its organic group (R^2) to the $\text{Pd}(\text{II})$ center, displacing the halide. This is the crucial step where our building block enters the cycle.

- Reductive Elimination: The two organic groups (R^1 and R^2) on the $Pd(II)$ center couple and are eliminated from the palladium, forming the desired biaryl product (R^1-R^2) and regenerating the catalytically active $Pd(0)$ species, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling between **3-Formyl-5-(trifluoromethyl)phenylboronic acid** and a hypothetical aryl bromide, 4-bromoanisole.

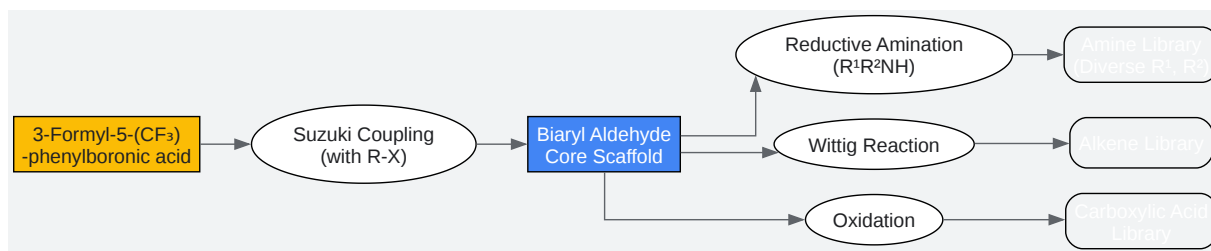
Rationale for Reagent Selection:

- Catalyst ($Pd(PPh_3)_4$): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available $Pd(0)$ precatalyst suitable for a wide range of substrates.
- Base (K_2CO_3): Potassium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of sensitive functional groups.[2]

- Solvent (1,4-Dioxane/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.^[2]
- Reaction Setup: To an oven-dried vial equipped with a stir bar, add **3-Formyl-5-(trifluoromethyl)phenylboronic acid** (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium carbonate (K_2CO_3 , 2.0 eq.).
- Catalyst Addition: Add $Pd(PPh_3)_4$ (0.05 eq.).
- Solvent Addition: Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times. Add a deoxygenated solution of 1,4-dioxane and water (e.g., in a 4:1 ratio).
- Reaction Execution: Seal the vial and heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Strategic Application in Drug Discovery

The true power of **3-Formyl-5-(trifluoromethyl)phenylboronic acid** lies in its potential as a foundational scaffold in a drug discovery program. The product from the Suzuki coupling is not the end, but rather the beginning of creating a diverse chemical library.



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Caption: Synthetic diversification from the core biaryl aldehyde scaffold.

As illustrated, the aldehyde of the core biaryl scaffold can be readily converted. For instance, reductive amination with a library of primary and secondary amines can rapidly generate a large set of drug-like molecules. Each of these new molecules retains the beneficial trifluoromethyl group and the biaryl core, which may be designed to fit into the binding pocket of a target protein, such as a kinase or a protease. This strategy allows for the systematic exploration of the chemical space around a validated pharmacophore.

Conclusion

3-Formyl-5-(trifluoromethyl)phenylboronic acid is more than just a chemical reagent; it is a sophisticated tool for molecular design. Its trifunctional nature provides chemists with a pre-packaged solution for generating structural complexity and diversity. By enabling the reliable construction of biaryl cores that are simultaneously decorated with a drug-like element (the -CF₃ group) and a versatile handle for further elaboration (the -CHO group), it streamlines the path from initial hit identification to lead optimization in the drug discovery pipeline. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.

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